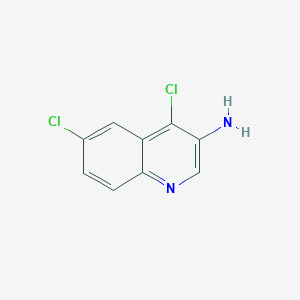
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a phenylethoxy group attached to an anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process may include:
Bromination: Introduction of a bromine atom to the anthracene core.
Amination: Addition of amino groups at specific positions.
Phenylethoxylation: Attachment of the phenylethoxy group.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Employing ammonia or amine derivatives under controlled temperatures.
Phenylethoxylation: Utilizing phenylethyl alcohol or its derivatives with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the anthracene core or amino groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups, particularly the bromine atom, with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in alcohol or aqueous solution.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or amines.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various interactions, such as:
Binding to DNA or proteins: Through hydrogen bonding or hydrophobic interactions.
Electron transfer: Facilitated by the anthracene core, which can participate in redox reactions.
Fluorescence: Emission of light upon excitation, useful in imaging and sensing applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione
- 1,4,5,8-Tetranitronaphthalene
Uniqueness
1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione stands out due to its specific combination of functional groups, which confer unique properties such as enhanced fluorescence and specific reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high sensitivity.
Propiedades
Número CAS |
88603-43-4 |
|---|---|
Fórmula molecular |
C22H19BrN4O3 |
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)22(29)18-16(21(15)28)13(25)9-14(20(18)27)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2 |
Clave InChI |
BMTPNKOGQHWFGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
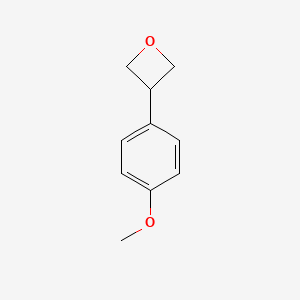



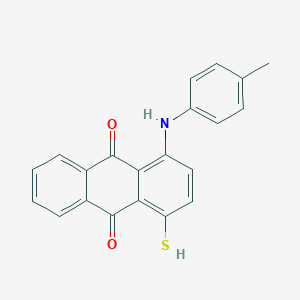
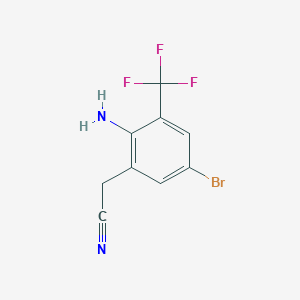
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
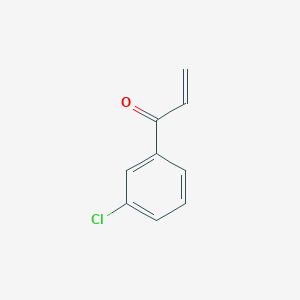
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)



